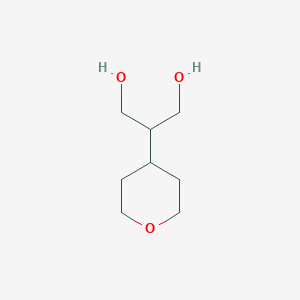![molecular formula C8H14ClNO2 B2598442 Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride CAS No. 2460748-83-6](/img/structure/B2598442.png)
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460748-83-6 . It has a molecular weight of 191.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar bicyclo[2.1.1]hexane compounds has been reported in the literature . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 191.66 .Scientific Research Applications
Organic Synthesis Applications
Synthesis of 2-Azabicyclo[2.1.1]hexanes : The compound serves as a precursor in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are structural analogs of naturally occurring insect antifeedants and have potential applications in organic synthesis and medicinal chemistry. Stevens and Kimpe (1996) highlighted a method for synthesizing these structures by imination and subsequent reductive cyclization of a novel precursor, demonstrating the versatility of such compounds in synthetic organic chemistry (Stevens & Kimpe, 1996).
Medicinal Chemistry Applications
Antidepressant-like Actions : A related compound, DOV 21,947, showcases the potential of azabicyclohexane derivatives in pharmacology. This "triple" reuptake inhibitor demonstrates significant antidepressant-like effects in models, highlighting the therapeutic potential of these compounds in treating depression without significant side effects (Skolnick et al., 2003).
Nonnarcotic Analgesic Agents : The synthesis and clinical trials of Bicifadine, a nonnarcotic analgesic agent, emphasize the importance of 1-aryl-3-azabicyclo[3.1.0]hexanes in developing new pain management solutions. This research illustrates how modifications to the azabicyclohexane structure can yield potent analgesics with a nonnarcotic profile, offering a promising direction for future analgesic drug development (Epstein et al., 1981).
Novel Structural and Mechanistic Insights
Building Blocks for Carbapenem Nuclei : The synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione as a new building block for carbapenem antibiotics showcases the utility of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives in developing crucial medicinal compounds. This research points to the potential of these compounds in creating novel antibiotics, addressing the growing concern over antibiotic resistance (Katagiri et al., 1985).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
The synthesis of this compound involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This suggests that the compound might interact with its targets via the bicyclic ring system.
The compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on various factors such as its molecular weight, solubility, and chemical structure. As a general rule, compounds with a molecular weight of less than 500 g/mol and a good balance of hydrophilic and lipophilic groups have better bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the lack of specific information, it’s difficult to predict these effects.
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially alter the compound’s structure and hence its activity .
Biochemical Analysis
Biochemical Properties
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity. For instance, it may act as an inhibitor or activator, depending on the enzyme it interacts with. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways, altering the flux of metabolites and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can alter the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within cells. The compound’s distribution can affect its activity and function, influencing its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZNIWRUJFWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

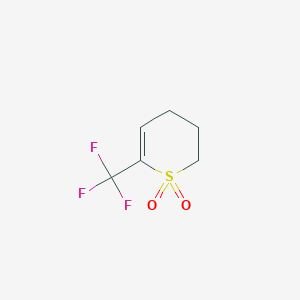
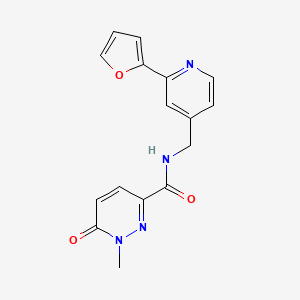
![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2598365.png)
![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
methanone](/img/structure/B2598367.png)
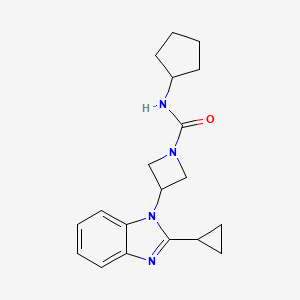
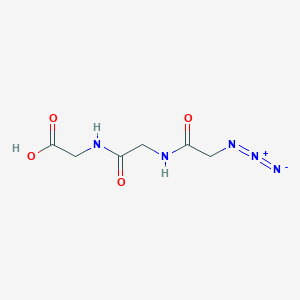

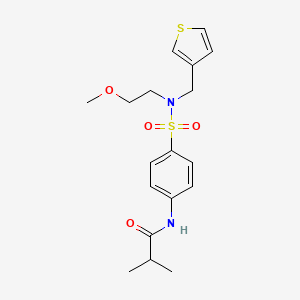
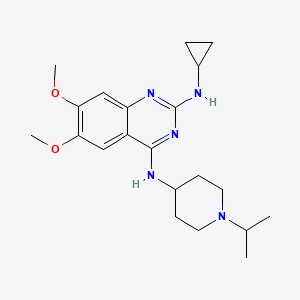
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)
![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)
